![molecular formula C4H6ClFO3S B2891193 (3S,4R)-4-Fluorooxolane-3-sulfonyl chloride CAS No. 2343964-51-0](/img/structure/B2891193.png)
(3S,4R)-4-Fluorooxolane-3-sulfonyl chloride
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Description
Synthesis Analysis
The synthesis of (3S,4R)-4-Fluorooxolane-3-sulfonyl chloride involves several steps. Researchers have explored various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods allow access to diverse derivatives with potential biological activities.
Scientific Research Applications
Synthesis Methodologies and Chemical Transformations
(3S,4R)-4-Fluorooxolane-3-sulfonyl chloride serves as a key intermediate in organic synthesis, enabling the preparation of complex molecules through selective reactions. For instance, the synthesis of sp3-enriched β-fluoro sulfonyl chlorides from alkenes, as reported by Grygorenko et al. (2020), showcases the utility of such compounds in accessing sp3-rich scaffolds, important for drug discovery (Grygorenko et al., 2020). Similarly, Wright and Hallstrom (2006) developed a method for preparing heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols, highlighting the compound's role in synthesizing key functional groups for pharmaceuticals (Wright & Hallstrom, 2006).
Polymer Science and Materials Engineering
In polymer science, the compound finds applications in the synthesis of advanced materials. For example, Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel cell applications. These materials exhibit high proton conductivity, demonstrating the compound's value in creating functional polymers for energy technologies (Bae, Miyatake, & Watanabe, 2009).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the compound's derivatives are pivotal in drug synthesis and design. Merchant et al. (2018) utilized sulfone compounds in nickel-catalyzed radical cross-coupling reactions, facilitating the streamlined preparation of pharmaceutically relevant fluorinated scaffolds. This method underscores the significance of (3S,4R)-4-Fluorooxolane-3-sulfonyl chloride derivatives in accessing complex, sp3-rich molecules for therapeutic applications (Merchant et al., 2018).
properties
IUPAC Name |
(3S,4R)-4-fluorooxolane-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClFO3S/c5-10(7,8)4-2-9-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRMTYQVLIOYJH-DMTCNVIQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClFO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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